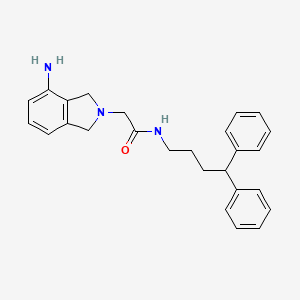
2-(4-Amino-1,3-dihydro-2H-isoindol-2-yl)-N-(4,4-diphenylbutyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Amino-1,3-dihydro-2H-isoindol-2-yl)-N-(4,4-diphenylbutyl)acetamide is a synthetic organic compound that belongs to the class of isoindoline derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-1,3-dihydro-2H-isoindol-2-yl)-N-(4,4-diphenylbutyl)acetamide typically involves the following steps:
Formation of Isoindoline Core: The isoindoline core can be synthesized through a cyclization reaction involving a suitable precursor such as phthalic anhydride and an amine.
Introduction of Amino Group: The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine.
Attachment of Diphenylbutyl Group: The diphenylbutyl group can be attached through an acylation reaction using 4,4-diphenylbutyric acid or its derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the isoindoline ring.
Reduction: Reduction reactions can occur at the carbonyl group or other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(4-Amino-1,3-dihydro-2H-isoindol-2-yl)-N-(4,4-diphenylbutyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Amino-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenylbutyl)acetamide
- 2-(4-Amino-1,3-dihydro-2H-isoindol-2-yl)-N-(4,4-diphenylpentyl)acetamide
Uniqueness
The uniqueness of 2-(4-Amino-1,3-dihydro-2H-isoindol-2-yl)-N-(4,4-diphenylbutyl)acetamide lies in its specific structural features, such as the presence of the diphenylbutyl group, which may confer distinct biological activities or chemical properties compared to similar compounds.
Propiedades
Número CAS |
827308-78-1 |
|---|---|
Fórmula molecular |
C26H29N3O |
Peso molecular |
399.5 g/mol |
Nombre IUPAC |
2-(4-amino-1,3-dihydroisoindol-2-yl)-N-(4,4-diphenylbutyl)acetamide |
InChI |
InChI=1S/C26H29N3O/c27-25-15-7-13-22-17-29(18-24(22)25)19-26(30)28-16-8-14-23(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-7,9-13,15,23H,8,14,16-19,27H2,(H,28,30) |
Clave InChI |
UGOYTTFRFBWKKM-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(CN1CC(=O)NCCCC(C3=CC=CC=C3)C4=CC=CC=C4)C(=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, 2-[[(acetyloxy)acetyl]amino]-N-2-propynyl-](/img/structure/B14206654.png)
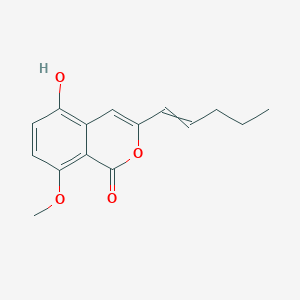
![3-{[(4-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione](/img/structure/B14206662.png)
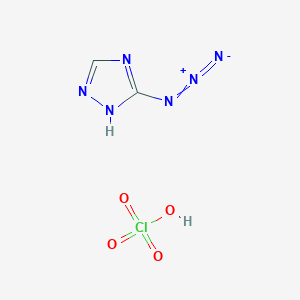
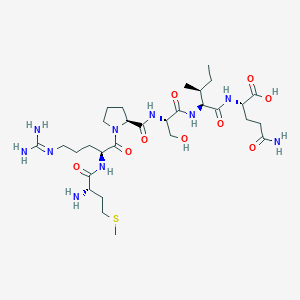
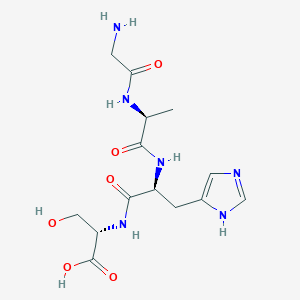
![2-[1-(4-Methylanilino)propylidene]naphthalen-1(2H)-one](/img/structure/B14206686.png)
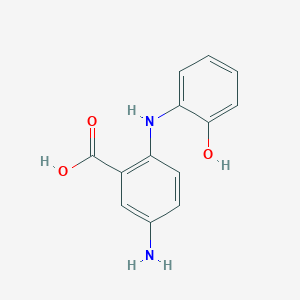
![2-(4-Chlorophenyl)-3-(trifluoromethyl)naphtho[2,3-B]furan](/img/structure/B14206700.png)
![N-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]methanimine](/img/structure/B14206705.png)
![N-{[6-(3-Hydroxyphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14206713.png)
![4-[(2,3-Dimethylbutan-2-yl)oxy]-2,3,5,6-tetramethylphenol](/img/structure/B14206721.png)

![6,6'-Dimethyl-4,4'-bis[(4-nitrophenyl)ethynyl]-2,2'-bipyridine](/img/structure/B14206745.png)
